

An In-depth Technical Guide to the Metabolism of Itraconazole to Hydroxy Itraconazole

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Compound of Interest

Compound Name: *rel-Hydroxy Itraconazole*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of the antifungal agent itraconazole to its major active metabolite, hydroxy itraconazole. The document details the core biochemical pathways, presents quantitative pharmacokinetic and enzymatic data, and outlines detailed experimental protocols for studying this critical metabolic process.

Executive Summary

Itraconazole, a broad-spectrum triazole antifungal agent, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. The principal metabolic pathway is the hydroxylation of the sec-butyl side chain of the itraconazole molecule, resulting in the formation of hydroxy itraconazole. This metabolite is not only abundant, often exceeding the plasma concentrations of the parent drug, but also possesses antifungal activity comparable to itraconazole. Consequently, hydroxy itraconazole significantly contributes to the overall therapeutic and toxicological profile of itraconazole. Understanding the nuances of this metabolic conversion is paramount for drug development, clinical pharmacology, and the prediction of drug-drug interactions.

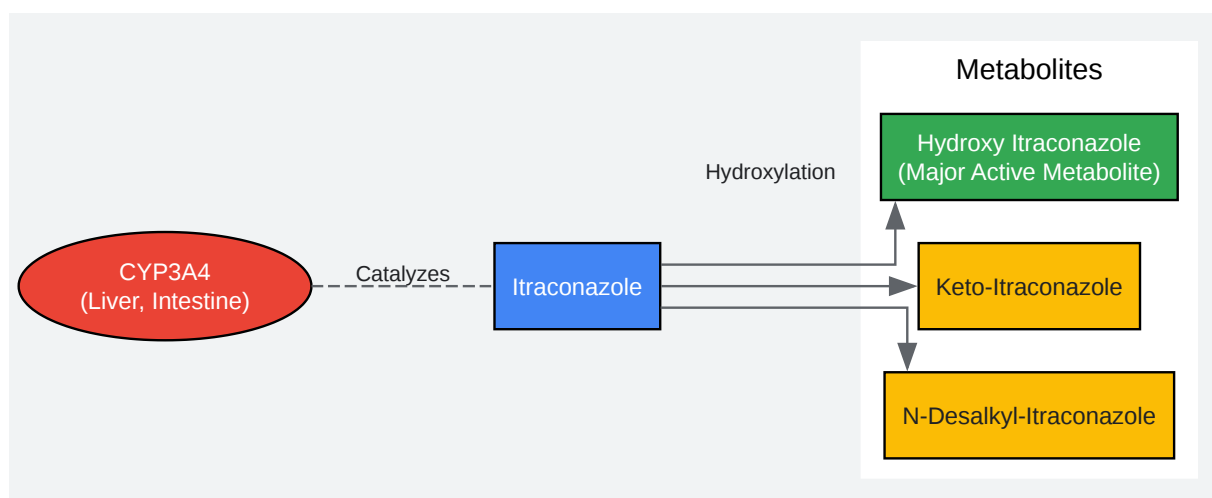
The Core Metabolic Pathway

The conversion of itraconazole to hydroxy itraconazole is a phase I metabolic reaction catalyzed almost exclusively by CYP3A4. This enzyme is highly expressed in the liver and

small intestine, making these the primary sites of itraconazole metabolism. The hydroxylation reaction introduces a hydroxyl group onto the methyl group of the sec-butyl side chain attached to the piperazine ring of the itraconazole molecule.

Beyond hydroxylation, itraconazole is also metabolized to other, less abundant metabolites via CYP3A4, including keto-itraconazole and N-desalkyl-itraconazole.[1][2] Itraconazole itself is a potent inhibitor of CYP3A4, leading to complex, non-linear pharmacokinetics and a high potential for drug-drug interactions.[3] Both itraconazole and hydroxyitraconazole are also inhibitors of the P-glycoprotein (P-gp) efflux transporter.[4]

The metabolism of itraconazole is stereoselective. Itraconazole is administered as a racemic mixture of four stereoisomers. In vitro studies have shown that only two of these stereoisomers, (2R,4S,2'R)-ITZ and (2R,4S,2'S)-ITZ, are significantly metabolized by CYP3A4 to hydroxy-ITZ, keto-ITZ, and N-desalkyl-ITZ.[5]



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Figure 1: Metabolic pathway of Itraconazole.

Quantitative Data

Pharmacokinetic Parameters

The tables below summarize key pharmacokinetic parameters for itraconazole and hydroxy itraconazole from representative studies in humans and rats. These values can vary depending on the formulation, dose, and patient population.

Table 1: Pharmacokinetic Parameters of Itraconazole and Hydroxy Itraconazole in Healthy Human Subjects (Single Dose)

Parameter	Itraconazole	Hydroxy Itraconazole	Reference
C _{max} (ng/mL)	129 ± 65	248 ± 73	[6]
AUC _{0-∞} (ng·h/mL)	2280 ± 1140	4860 ± 1310	[6]
t _{1/2} (h)	21 ± 5	24 ± 4	[6]
T _{max} (h)	4.0 ± 1.0	4.0 ± 1.0	[6]

Table 2: Steady-State Pharmacokinetic Parameters of Itraconazole and Hydroxy Itraconazole in Healthy Human Subjects (Multiple Doses)

Parameter	Itraconazole	Hydroxy Itraconazole	Reference
C _{max} (ng/mL)	2050 ± 680	3540 ± 990	[6]
C _{min} (ng/mL)	1249 ± 340	1790 ± 210	[7]
AUC _{0-24h} (ng·h/mL)	34400	60200	[8]
t _{1/2} (h)	34 - 42	~24	[9]

Table 3: Pharmacokinetic Parameters of Itraconazole and 7-Hydroxyitraconazole in Rats (10 mg/kg Intravenous Dose)

Parameter	Itraconazole	7-Hydroxyitraconazole	Reference
AUC _{0-24h} (μg·min/mL)	516 ± 88.5	207 ± 69.6	[10]

In Vitro Enzyme Kinetics

The following table presents key kinetic parameters for the interaction of itraconazole and its metabolites with CYP3A4.

Table 4: In Vitro Kinetic Parameters for Itraconazole and its Metabolites with CYP3A4

Compound	Parameter	Value	Reference
Itraconazole	K _m (unbound, nM)	3.9	[3]
CL _{int} (mL/min/nmol CYP3A4)	69.3	[3]	
K _i (unbound, nM)	1.3	[3]	
IC ₅₀ (unbound, nM)	6.1	[3]	
Hydroxy Itraconazole	K _m (unbound, nM)	27	[3]
CL _{int} (mL/min/nmol CYP3A4)	19.8	[3]	
K _i (unbound, nM)	14.4	[3]	
IC ₅₀ (unbound, nM)	4.6	[3]	
Keto-Itraconazole	K _m (unbound, nM)	1.4	[3]
CL _{int} (mL/min/nmol CYP3A4)	62.5	[3]	
IC ₅₀ (unbound, nM)	7.0	[3]	
N-Desalkyl-Itraconazole	IC ₅₀ (unbound, nM)	0.4	

Experimental Protocols

In Vitro Metabolism of Itraconazole using Human Liver Microsomes

This protocol describes a typical experiment to study the metabolism of itraconazole in vitro.

Objective: To determine the rate of formation of hydroxy itraconazole from itraconazole in the presence of human liver microsomes.

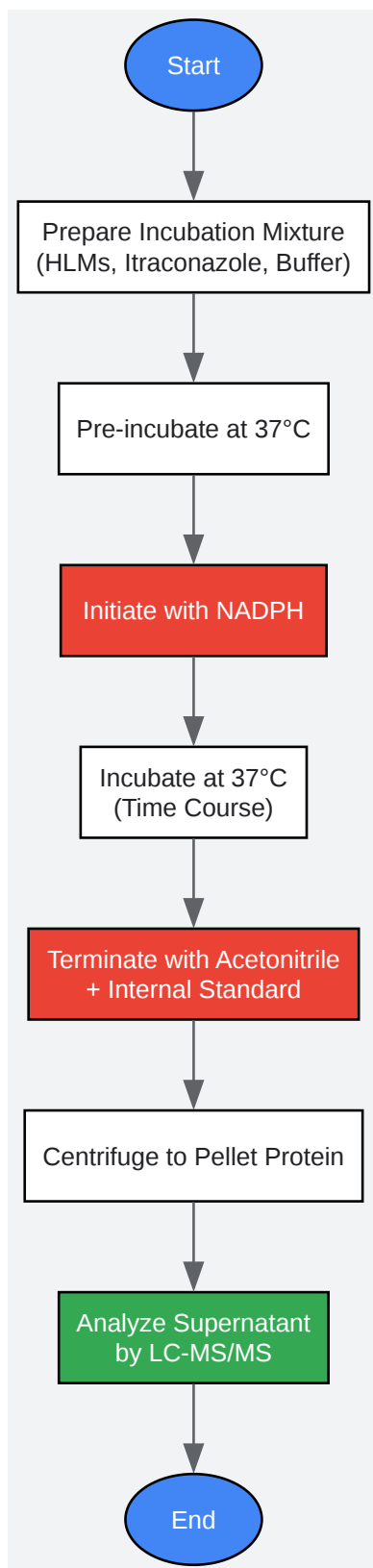
Materials:

- Pooled human liver microsomes (HLMs)
- Itraconazole stock solution (in DMSO or methanol)
- NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (for quenching the reaction)
- Internal standard (e.g., a structurally similar compound not present in the matrix)
- LC-MS/MS system for analysis

Procedure:

- Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding potassium phosphate buffer, HLM suspension, and itraconazole stock solution. The final protein concentration of HLMs is typically between 0.1 and 1 mg/mL, and the itraconazole concentration can be varied to determine kinetic parameters.
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
- Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubation: Incubate the mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, and 60 minutes) in a shaking water bath. The incubation time should be within the linear range of metabolite formation.

- Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard.
- Sample Processing: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Analysis: Transfer the supernatant to an autosampler vial for analysis of hydroxy itraconazole concentration by a validated LC-MS/MS method.



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Figure 2: In Vitro Metabolism Workflow.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for conducting a pharmacokinetic study of itraconazole in rats.

Objective: To determine the plasma concentration-time profiles and pharmacokinetic parameters of itraconazole and hydroxy itraconazole following oral administration to rats.

Materials:

- Male Sprague-Dawley rats (or other appropriate strain)
- Itraconazole formulation for oral gavage
- Vehicle for formulation (e.g., polyethylene glycol)
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Centrifuge
- Freezer for plasma storage (-80°C)
- LC-MS/MS system for analysis

Procedure:

- **Animal Acclimation:** Acclimate rats to the housing conditions for at least one week prior to the study.
- **Fasting:** Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
- **Dosing:** Administer a single oral dose of the itraconazole formulation via gavage. A typical dose for rats is 10 mg/kg.[\[11\]](#)
- **Blood Sampling:** Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).[\[11\]](#)

- **Plasma Preparation:** Immediately transfer the blood into EDTA-coated tubes, mix gently, and centrifuge (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
- **Plasma Storage:** Store the plasma samples at -80°C until analysis.
- **Sample Analysis:** Analyze the plasma concentrations of itraconazole and hydroxy itraconazole using a validated LC-MS/MS method.
- **Pharmacokinetic Analysis:** Use appropriate software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis.

Analytical Method: LC-MS/MS Quantification of Itraconazole and Hydroxy Itraconazole in Plasma

This section provides a representative protocol for the quantification of itraconazole and hydroxy itraconazole in plasma samples.

Objective: To accurately and precisely quantify the concentrations of itraconazole and hydroxy itraconazole in plasma.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation):[\[12\]](#)

- To 100 µL of plasma sample in a 96-well plate, add 50 µL of an internal standard solution (e.g., deuterated itraconazole and hydroxy itraconazole in methanol).
- Add 400 µL of 0.5% formic acid in acetonitrile to precipitate the plasma proteins.
- Vortex the plate for 1 minute.
- Centrifuge the plate at 3500 rpm for 5 minutes.

- Transfer the supernatant for injection into the LC-MS/MS system.

LC-MS/MS Conditions (Example):[\[12\]](#)

- Column: Agilent Zorbax SB-C18, 2.1x50mm, 3.5 μ m
- Mobile Phase A: 10 mM ammonium formate in water with 1% formic acid
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.500 mL/min
- Gradient: A suitable gradient to separate the analytes from matrix components.
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for itraconazole, hydroxy itraconazole, and the internal standards.

Conclusion

The metabolism of itraconazole to hydroxy itraconazole is a clinically significant process that profoundly influences the drug's efficacy and safety profile. This conversion, primarily driven by CYP3A4, is a key consideration in drug development and clinical practice due to the pharmacological activity of the metabolite and the potential for drug-drug interactions. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and scientists working with this important antifungal agent. A thorough understanding of this metabolic pathway is essential for optimizing therapeutic outcomes and ensuring patient safety.

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